Fludrocortisone acetate-d5

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

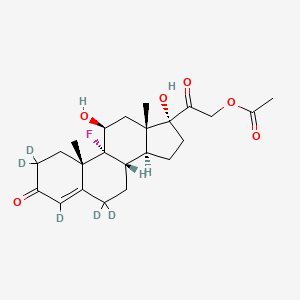

C23H31FO6 |

|---|---|

分子量 |

427.5 g/mol |

IUPAC名 |

[2-oxo-2-[(8S,9R,10S,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |

InChI |

InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1/i4D2,6D2,10D |

InChIキー |

SYWHXTATXSMDSB-QODBVBCXSA-N |

異性体SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@]3([C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)COC(=O)C)O)C)O)F)C |

正規SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Fludrocortisone Acetate-d5

Introduction

Fludrocortisone (B194907) acetate-d5 is a deuterated analog of Fludrocortisone acetate (B1210297), a synthetic corticosteroid.[1][2] In this molecule, five hydrogen atoms have been replaced by their stable, heavier isotope, deuterium. This isotopic labeling makes it an invaluable tool for researchers, particularly in the fields of pharmacokinetics, therapeutic drug monitoring, and metabolic research.[3][4] Its primary application is as an internal standard for the highly accurate quantification of fludrocortisone in biological samples using mass spectrometry-based techniques.[3][4] The addition of a known quantity of the deuterated standard to a sample allows for precise measurement of the non-labeled drug by correcting for variations during sample preparation and analysis.[1][5]

Chemical and Physical Properties

The fundamental characteristics of Fludrocortisone-d5 and its parent compounds are crucial for their application in research. The data below has been compiled from various suppliers and databases.

| Property | Fludrocortisone-d5 | Fludrocortisone Acetate (Parent) |

| IUPAC Name | (8S,9R,10S,11S,13S,14S,17R)-2,2,4-trideuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-6,7,8,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one[6] | 2-((8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl acetate[3] |

| Molecular Formula | C₂₁H₂₄D₅FO₅[7][8] | C₂₃H₃₁FO₆[9][10] |

| Molecular Weight | 385.48 g/mol [6][7][8] | 422.49 g/mol [10] |

| Parent Drug | Fludrocortisone[4] | Fludrocortisone[11] |

| Purity | >95% (HPLC)[7] | Varies by supplier |

| Storage Temperature | -20°C[7] | Room temperature or as specified |

| Solubility | Not specified | Practically insoluble in water, sparingly soluble in anhydrous ethanol.[12] |

| Unlabeled CAS Number | 127-31-1[7] | 514-36-3[10] |

Mechanism of Action of the Parent Compound

Fludrocortisone acetate itself is an inactive prodrug that is rapidly hydrolyzed by esterases in the body to its active form, fludrocortisone.[13] Fludrocortisone is a potent synthetic corticosteroid that exhibits high mineralocorticoid activity and moderate glucocorticoid activity.[12][13] Its mechanism is analogous to the endogenous mineralocorticoid aldosterone.[14][15]

The primary pathway involves binding to cytoplasmic receptors, which then translocate to the nucleus to modulate gene expression.

As a mineralocorticoid, fludrocortisone acts on the distal tubules and collecting ducts of the kidney to enhance sodium reabsorption and increase the excretion of potassium and hydrogen ions.[16] As a glucocorticoid, it binds to its respective receptors and initiates the transcription of genes like lipocortins, which inhibit phospholipase A2, thereby blocking the release of arachidonic acid and suppressing the inflammatory response.[9][16]

Application in Quantitative Bioanalysis

The most critical role of Fludrocortisone acetate-d5 is as an internal standard (IS) in bioanalytical methods. Because it is chemically identical to the analyte but has a different mass, it co-elutes during chromatography but is distinguishable by a mass spectrometer. This allows for the correction of analyte loss during sample processing and accounts for any matrix effects that might suppress or enhance the instrument's signal.

Experimental Protocols

Below are summaries of validated methods for quantifying fludrocortisone in human plasma, which utilize a deuterated internal standard.

Method 1: UHPLC-Tandem Mass Spectrometry [17] This method demonstrates high sensitivity for pharmacokinetic applications.

| Parameter | Methodology |

| Internal Standard (IS) | Fludrocortisone-d5 |

| Sample Preparation | Liquid-Liquid Extraction (LLE) using tert-butyl methyl ether. |

| Chromatography | Column: Chromolith RP18e Mobile Phase: Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v) Flow Rate: 0.7 mL/min |

| Mass Spectrometry | Instrument: Triple quadrupole MS Ionization: Electrospray Ionization (ESI), positive mode Detection: Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Fludrocortisone: m/z 381.2 → 343.2 Fludrocortisone-d5 (IS): m/z 386.2 → 348.4 |

| Method Validation | Linear Range: 40–3000 pg/mL Intra-day Precision (RSD): 0.49–7.13% Inter-day Precision (RSD): 0.83–5.87% |

Method 2: LC-Tandem Mass Spectrometry [18] This method was developed for quantifying fludrocortisone in plasma from patients receiving low doses.

| Parameter | Methodology |

| Internal Standard (IS) | Fludrocortisone-d2 (Note: d2 used in this study, but principles apply to d5) |

| Sample Preparation | Solid Phase Extraction (SPE). |

| Chromatography | Column: C18 Mobile Phase: Gradient of methanol-formate buffer Retention Time: 4.0 min |

| Mass Spectrometry | Instrument: Triple quadrupole MS Ionization: Atmospheric Pressure Chemical Ionization (APCI) Detection: Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Fludrocortisone: m/z 381 → 239 and 381 → 181 Fludrocortisone-d2 (IS): m/z 383 → 239 and 383 → 181 |

| Method Validation | Linear Range: 0.1–25 ng/mL Limit of Detection (LOD): 0.05 ng/mL Limit of Quantification (LOQ): 0.1 ng/mL Precision (RSD): <10.9% |

Synthesis Overview

The synthesis of this compound is not commonly published, as it is a specialized commercial product. However, the synthesis of the parent compound, fludrocortisone acetate, provides insight into the process. A crucial step involves the fluorination and opening of an epoxide ring on a steroid precursor.[10][19]

A described method involves dissolving 9β,11β-epoxy-17α-hydroxypregn-4-ene-3,20-dione-21-acetate in dichloromethane.[10][19] The solution is cooled, and a fluorinating agent, such as pyridine (B92270) hydrofluoric acid, is added to perform the ring-opening reaction that introduces the fluorine atom at the 9α position.[10] The synthesis of the deuterated analog would require the use of deuterated starting materials or reagents at appropriate steps in the synthetic pathway.

Conclusion

This compound is a vital analytical tool that enables precise and reliable quantification of fludrocortisone in complex biological matrices. Its use as an internal standard in LC-MS methods is essential for robust drug development, clinical pharmacokinetic studies, and therapeutic monitoring. The detailed protocols and understanding of the parent compound's mechanism of action provide researchers with the necessary framework to effectively utilize this stable isotope-labeled standard in their work.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. veeprho.com [veeprho.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fludrocortisone-d5 | C21H29FO5 | CID 71316781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Fludrocortisone-d5 (Major) | LGC Standards [lgcstandards.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. Fludrocortisone Acetate | C23H31FO6 | CID 225609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]

- 11. Fludrocortisone - Wikipedia [en.wikipedia.org]

- 12. Fludrocortisone acetate | 514-36-3 [chemicalbook.com]

- 13. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]

- 15. What is Fludrocortisone Acetate used for? [synapse.patsnap.com]

- 16. Fludrocortisone | C21H29FO5 | CID 31378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CN107915766A - A kind of preparation method of fludrocortison acetate - Google Patents [patents.google.com]

Fludrocortisone Acetate-d5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907) acetate-d5 is the deuterium-labeled analog of Fludrocortisone acetate (B1210297). Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid and moderate glucocorticoid activity.[1][2] It is the 21-acetate ester of fludrocortisone.[3] The introduction of deuterium (B1214612) atoms at specific positions in the molecule makes Fludrocortisone acetate-d5 an invaluable tool in analytical and research settings, particularly as an internal standard for mass spectrometry-based quantification of fludrocortisone in biological matrices.[4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of Fludrocortisone Acetate and this compound

| Property | Fludrocortisone Acetate | This compound |

| IUPAC Name | 2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,3,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl acetate | 2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate[4] |

| Molecular Formula | C₂₃H₃₁FO₆ | C₂₃H₂₆D₅FO₆[5] |

| Molecular Weight | 422.49 g/mol | 427.52 g/mol [5] |

| Physical State | Crystalline solid[6] | Solid (presumed) |

| Melting Point | 260-262 °C (decomposes)[3] | Not available |

| Solubility | Insoluble in water; Soluble in DMSO (84 mg/mL) and Ethanol (14 mg/mL)[7] | Not available |

| Storage | Store at room temperature, protected from excess heat and moisture[6][8] | Store under recommended conditions in the Certificate of Analysis[5] |

Experimental Protocols

General Synthesis of Fludrocortisone Acetate

The synthesis of Fludrocortisone acetate typically involves the fluorination of a suitable corticosteroid precursor. A general method involves the ring-opening of a 9β,11β-epoxide intermediate with a fluorinating agent.[9]

Materials:

-

9β,11β-epoxy-17α,21-dihydroxypregn-4-ene-3,20-dione 21-acetate (starting material)

-

Hydrogen fluoride (B91410) source (e.g., hydrogen fluoride-pyridine or triethylamine (B128534) trihydrofluoride)[9]

-

Dichloromethane (solvent)

-

Water

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve the starting epoxide in dichloromethane.

-

Cool the solution to 0-10 °C.

-

Slowly add the hydrogen fluoride source to the reaction mixture while maintaining the temperature.

-

Allow the reaction to proceed for several hours at 0-10 °C.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with water until neutral.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and dry to obtain Fludrocortisone acetate.[10]

General Protocol for Deuterium Labeling of Steroids

The introduction of deuterium atoms into a steroid backbone can be achieved through various methods, including hydrogen-deuterium exchange reactions and reductive deuteration.[11] A specific protocol for the synthesis of this compound is not publicly available; however, a general approach can be inferred from literature on deuterated steroid synthesis.[11][12] This often involves the use of deuterated reagents and solvents at specific steps of the synthesis of the parent compound. For example, deuterated reducing agents like sodium borodeuteride (NaBD₄) can be used to introduce deuterium at specific positions.[11]

Purification of Steroids

Purification of the final product is crucial to remove impurities and unreacted starting materials. Common techniques for steroid purification include:

-

Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature and then allowed to cool slowly, leading to the formation of pure crystals.[9]

-

Chromatography: Techniques such as column chromatography and high-performance liquid chromatography (HPLC) are highly effective for separating steroids with similar structures.[10]

Signaling Pathway

Fludrocortisone acetate acts as a potent agonist for the mineralocorticoid receptor (MR).[2] Upon entering the target cell, it binds to the cytoplasmic MR, which then translocates to the nucleus and acts as a transcription factor to regulate the expression of target genes. This pathway is crucial for maintaining electrolyte and water balance.

Caption: Mineralocorticoid Receptor Signaling Pathway of Fludrocortisone.

Experimental Workflow

This compound is primarily used as an internal standard in the quantitative analysis of fludrocortisone in biological samples by liquid chromatography-mass spectrometry (LC-MS).

Caption: Workflow for Quantification of Fludrocortisone using this compound.

References

- 1. Fludrocortisone Acetate | API DMFs | US Drug Master File (DMF) Details | Pharmacompass.com [pharmacompass.com]

- 2. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]

- 3. Fludrocortisone - Wikipedia [en.wikipedia.org]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. cdn.accentuate.io [cdn.accentuate.io]

- 7. selleckchem.com [selleckchem.com]

- 8. Fludrocortisone Acetate: MedlinePlus Drug Information [medlineplus.gov]

- 9. CN107915766A - A kind of preparation method of fludrocortison acetate - Google Patents [patents.google.com]

- 10. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]

- 11. Preparation of multiply deuterium-labeled cortisol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Structure Elucidation of Fludrocortisone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Fludrocortisone (B194907) acetate-d5. This deuterated analog of Fludrocortisone acetate (B1210297) is a critical tool in pharmacokinetic and metabolic research, primarily serving as an internal standard for quantitative analysis by mass spectrometry.

Chemical Identity and Structural Properties

Fludrocortisone acetate-d5 is a synthetic corticosteroid that is structurally identical to Fludrocortisone acetate, with the exception of five hydrogen atoms being replaced by deuterium (B1214612). This isotopic labeling provides a distinct mass difference, crucial for its use in mass spectrometry-based assays, without significantly altering its chemical properties.

Table 1: Chemical and Physical Properties

| Property | Value |

| IUPAC Name | 2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate[1] |

| Molecular Formula | C23H26D5FO6[1] |

| Molecular Weight | 427.52 g/mol [1] |

| Parent Drug | Fludrocortisone[1] |

| Appearance | Solid |

| Primary Use | Internal standard in analytical and pharmacokinetic research[1][2] |

Synthesis Pathway

The synthesis of Fludrocortisone acetate from a suitable precursor, such as 11β,17α,21-trihydroxypregna-4-ene-3,20-dione-21-acetate, typically involves a fluorination step.

A plausible synthetic approach for the d5 analogue would involve:

-

Selective Deuteration: Introduction of deuterium at the C2, C4, and C6 positions of a suitable steroid precursor. This can be achieved through various methods, such as acid- or base-catalyzed exchange reactions in the presence of a deuterium source (e.g., D2O, deuterated solvents).

-

Fluorination: Introduction of the fluorine atom at the C9 position.

-

Acetylation: Acetylation of the C21 hydroxyl group.

Caption: Generalized synthetic pathway for this compound.

Analytical Techniques for Structure Elucidation

A combination of spectroscopic and chromatographic techniques is essential to confirm the identity, purity, and exact structure of this compound.

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for the analysis of isotopically labeled compounds. High-resolution mass spectrometry (HRMS) is employed to determine the accurate mass and elemental composition, confirming the incorporation of five deuterium atoms. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can help pinpoint the location of the deuterium labels.

Table 2: Mass Spectrometry Data

| Technique | Parameter | Value |

| HRMS | Calculated Exact Mass (M) | 427.2428 |

| Observed Exact Mass [M+H]+ | Hypothetical data | |

| MS/MS | Precursor Ion (m/z) | Hypothetical data |

| Product Ions (m/z) | Hypothetical data |

Note: Actual experimental data for the high-resolution mass spectrum of this compound is not publicly available. The values presented are theoretical or would be obtained during experimental analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise location of atoms within a molecule.

-

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2, C4, and C6 positions would be absent or significantly diminished compared to the spectrum of the non-deuterated standard. This provides direct evidence of deuteration at these sites.

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would show characteristic shifts for the carbon atoms bonded to deuterium. The signals for C2, C4, and C6 would likely appear as multiplets due to carbon-deuterium coupling, and their chemical shifts might be slightly different from the non-deuterated analog.

-

²H NMR (Deuterium NMR): A deuterium NMR spectrum would show signals corresponding to the deuterium atoms, confirming their presence and providing information about their chemical environment.

Note: Publicly available NMR spectra for this compound are not available. The interpretation is based on established principles of NMR spectroscopy for deuterated compounds.

High-Performance Liquid Chromatography (HPLC)

HPLC is used to determine the purity of the synthesized this compound. A reversed-phase HPLC method can effectively separate the deuterated compound from any non-deuterated starting material or other impurities.

Table 3: Example HPLC Method Parameters

| Parameter | Condition |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 240 nm |

| Retention Time | Dependent on specific column and gradient |

Experimental Protocols

The following are generalized protocols for the key analytical techniques used in the structure elucidation of this compound.

High-Resolution Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system. Acquire data in positive ion mode over a mass range that includes the expected molecular ion.

-

Data Analysis: Determine the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical exact mass. Use the instrument software to predict the elemental composition.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a deuterated solvent (e.g., chloroform-d, DMSO-d6).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC).

-

Data Analysis: Process the spectra using appropriate software. Compare the ¹H and ¹³C spectra with those of a non-deuterated Fludrocortisone acetate standard to identify the sites of deuteration.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is a multi-step process requiring a combination of organic synthesis and advanced analytical techniques. Mass spectrometry and NMR spectroscopy are indispensable for confirming the molecular weight, elemental composition, and the specific sites of deuterium incorporation. High-performance liquid chromatography is essential for ensuring the purity of the final product. This well-characterized, isotopically labeled compound serves as a reliable internal standard, enabling accurate and precise quantification in complex biological matrices, thereby supporting critical drug development and clinical research.

References

Fludrocortisone Acetate-d5: A Technical Guide to its Certificate of Analysis

For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Fludrocortisone acetate-d5 is a critical document. It provides the necessary assurance of the material's identity, purity, and quality, which is paramount for the accuracy and reliability of quantitative analytical methods. This in-depth technical guide will dissect the components of a typical CoA for this compound, offering insights into the experimental protocols and data interpretation.

This compound is a labeled analog of Fludrocortisone acetate (B1210297), a synthetic corticosteroid. The deuterium (B1214612) labeling makes it an ideal internal standard for mass spectrometry-based bioanalytical assays, such as those used in pharmacokinetic and metabolic studies.[1]

Product Information and Physical Properties

A Certificate of Analysis commences with fundamental information identifying the specific batch of the material. This section typically includes:

| Parameter | Specification |

| Product Name | This compound |

| Catalogue Number | DVE00838 |

| Molecular Formula | C₂₃H₂₆D₅FO₆[1] |

| Molecular Weight | 427.52 g/mol [1] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in Methanol (B129727) and Chloroform |

| Storage Conditions | Store at -20°C, protected from light |

Analytical Data for Quality Control

This core section of the CoA presents the quantitative data from various analytical tests performed to confirm the identity and purity of the this compound.

Identity Confirmation

Multiple spectroscopic techniques are employed to unequivocally confirm the chemical structure of the compound.

| Test | Method | Result |

| ¹H-NMR Spectroscopy | Bruker 400 MHz in CDCl₃ | Conforms to structure |

| Mass Spectrometry | ESI-MS, Positive Ion Mode | [M+H]⁺ = 428.5 m/z |

| Isotopic Purity | Mass Spectrometry | ≥ 98% |

Purity Assessment

Chromatographic methods are essential for determining the purity of the standard and identifying any potential impurities.

| Test | Method | Result |

| Purity by HPLC-UV | Reversed-Phase HPLC with UV detection at 240 nm | 99.8% |

| Residual Solvents | Headspace GC-MS | < 0.1% |

| Water Content | Karl Fischer Titration | 0.2% |

Experimental Protocols

Detailed methodologies are crucial for the end-user to understand the conditions under which the analytical data was generated. This allows for replication or troubleshooting of their own analytical methods.

High-Performance Liquid Chromatography (HPLC)

The purity of this compound is typically determined using a stability-indicating reversed-phase HPLC method.

-

Instrumentation : Agilent 1260 Infinity II HPLC system with a Diode Array Detector.

-

Column : C18, 4.6 x 150 mm, 3.5 µm particle size.

-

Mobile Phase : A gradient of Acetonitrile and Water (both with 0.1% Formic Acid).

-

Flow Rate : 1.0 mL/min.

-

Column Temperature : 30°C.

-

Detection Wavelength : 240 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : The sample is accurately weighed and dissolved in methanol to a final concentration of 1 mg/mL.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic purity of the deuterated compound.

-

Instrumentation : Agilent 6545 Q-TOF LC/MS system with an Electrospray Ionization (ESI) source.

-

Ionization Mode : Positive.

-

Mass Range : 100-1000 m/z.

-

Capillary Voltage : 3500 V.

-

Gas Temperature : 325°C.

-

Fragmentor Voltage : 175 V.

-

Data Analysis : The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion and to determine the isotopic distribution, from which the isotopic purity is calculated.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H-NMR spectroscopy is a powerful tool for confirming the structural integrity of the molecule.

-

Instrumentation : Bruker Avance III 400 MHz NMR spectrometer.

-

Solvent : Chloroform-d (CDCl₃).

-

Reference : Tetramethylsilane (TMS) at 0.00 ppm.

-

Data Analysis : The chemical shifts, coupling constants, and integration of the proton signals are compared to the expected spectrum for Fludrocortisone acetate to confirm the structure. The absence of signals at specific positions confirms the deuterium incorporation.

Visualizing the Certificate of Analysis Workflow

The following diagram illustrates the logical flow of the quality control process that culminates in the issuance of a Certificate of Analysis.

Caption: Workflow for the generation of a Certificate of Analysis.

Signaling Pathway of Fludrocortisone Action

While not directly part of a CoA, understanding the mechanism of action of the non-deuterated parent compound is crucial for its application in research. Fludrocortisone is a potent mineralocorticoid and glucocorticoid receptor agonist.

Caption: Simplified signaling pathway of Fludrocortisone.

References

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Action of Fludrocortisone Acetate-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core principles and practical applications of Fludrocortisone (B194907) acetate-d5 as an internal standard in quantitative mass spectrometry. By leveraging the principles of isotope dilution, this deuterated analog of Fludrocortisone acetate (B1210297) offers unparalleled accuracy and precision in bioanalytical methods, making it an indispensable tool in drug development and clinical research.

Introduction to Deuterated Internal Standards

In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical for correcting analytical variability.[1] An ideal internal standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby compensating for variations in sample preparation, injection volume, and instrument response.[1] Deuterated internal standards, which are isotopically labeled analogs of the analyte with one or more hydrogen atoms replaced by deuterium (B1214612), are widely considered the gold standard for quantitative bioanalysis.[1] Their chemical behavior is nearly identical to the unlabeled analyte, yet they are distinguishable by their mass-to-charge ratio (m/z) in the mass spectrometer.[1]

Fludrocortisone Acetate-d5: Properties and Advantages

Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the treatment of conditions like Addison's disease.[2][3] For accurate quantification in biological matrices, a stable isotope-labeled internal standard like this compound is employed.[4]

Key Properties:

-

Chemical Identity: this compound is chemically identical to Fludrocortisone acetate, except for the substitution of five hydrogen atoms with deuterium.[4]

-

Physicochemical Similarity: This isotopic substitution results in a negligible difference in physicochemical properties such as polarity, pKa, and volatility. This ensures that the internal standard and the analyte behave almost identically during sample extraction, chromatography, and ionization.[1][5]

-

Mass Differentiation: The increased mass of deuterium allows the mass spectrometer to differentiate between the analyte and the internal standard.[1]

Mechanism of Action: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is based on the principle of isotope dilution mass spectrometry (IDMS).[6] IDMS is a powerful analytical technique that provides highly accurate and precise quantification by minimizing errors arising from sample loss during preparation and analysis.[6]

The core principle involves adding a known amount of the isotopically labeled internal standard (this compound) to the sample containing the native analyte (Fludrocortisone acetate) at the earliest stage of sample preparation.[6] After allowing the standard to equilibrate with the sample, the mixture is processed. Any loss of analyte during extraction, handling, or injection will be accompanied by a proportional loss of the internal standard.[7]

The mass spectrometer measures the ratio of the signal intensity of the native analyte to that of the internal standard.[6] Because a known amount of the internal standard was added, this ratio can be used to calculate the exact amount of the analyte originally present in the sample with high precision.[6]

Caption: Principle of Isotope Dilution Mass Spectrometry.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification. Below are typical protocols for the analysis of Fludrocortisone in human plasma using this compound as an internal standard.

Sample Preparation: Solid-Phase Extraction (SPE)

A solid-phase extraction method is commonly used to extract Fludrocortisone from plasma.[8]

-

Spiking: To 500 µL of human plasma, add 10 µL of the internal standard solution (Fludrocortisone-d2, a similar deuterated standard, has been used effectively).[9]

-

Vortexing: Vortex the sample to ensure thorough mixing.[9]

-

Dilution: Add 0.5 mL of water and vortex for 1 minute.[9]

-

SPE Cartridge Conditioning: Condition a Phenomenex Strata-X cartridge with methanol (B129727) followed by equilibration with Milli-Q water.[9]

-

Sample Loading: Load the prepared plasma sample onto the conditioned SPE cartridge.[9]

-

Washing: Wash the cartridge with 2 mL of water, followed by 2 mL of 10% methanol in water.[9]

-

Elution: Elute the analyte and internal standard using dichloromethane.[9]

-

Drying: Dry the eluate under a stream of nitrogen at 40°C.[9]

-

Reconstitution: Reconstitute the dried residue with a suitable volume of the mobile phase (e.g., Acetonitrile:Water 50:50 v/v) prior to LC-MS/MS analysis.[9]

Sample Preparation: Liquid-Liquid Extraction (LLE)

An alternative to SPE is liquid-liquid extraction.[10]

-

Spiking: Add the internal standard, Fludrocortisone-d5, to the human plasma sample.[10]

-

Extraction: Perform liquid-liquid extraction using tert-butyl methyl ether.[10]

-

Separation: Separate the organic layer containing the analyte and internal standard.

-

Drying: Evaporate the organic solvent to dryness.

-

Reconstitution: Reconstitute the residue in the mobile phase for analysis.[10]

Caption: Experimental Workflow for Bioanalysis.

LC-MS/MS Conditions

The following are typical parameters for the chromatographic separation and mass spectrometric detection of Fludrocortisone and its deuterated internal standard.

| Parameter | Condition |

| Chromatography | |

| HPLC Column | C18 column (e.g., Chromolith RP18e)[10] |

| Mobile Phase | Acetonitrile and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v)[10] |

| Flow Rate | 0.7 mL/min[10] |

| Retention Time | Approximately 4.0 min for both Fludrocortisone and Fludrocortisone-d2[11] |

| Mass Spectrometry | |

| Ionization Mode | Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)[10][11] |

| Detection Mode | Multiple Reaction Monitoring (MRM)[10] |

| MRM Transition (Fludrocortisone) | m/z 381.2 → 343.2[10] |

| MRM Transition (Fludrocortisone-d5) | m/z 386.2 → 348.4[10] |

| MRM Transition (Fludrocortisone-d2) | m/z 383 → 239 and m/z 383 → 181[11] |

Quantitative Data and Performance Metrics

The use of this compound as an internal standard enables the development of highly sensitive and robust bioanalytical methods. The tables below summarize key performance metrics from validated methods.

Table 1: Method Validation Parameters for Fludrocortisone Quantification

| Parameter | Result | Reference |

| Linearity Range | 40 - 3000 pg/mL | [10] |

| Lower Limit of Quantification (LLOQ) | 40 pg/mL | [10] |

| 0.1 ng/mL (using Fludrocortisone-d2) | [11] | |

| Intra-day Precision (%RSD) | 0.49 - 7.13% | [10] |

| Inter-day Precision (%RSD) | 0.83 - 5.87% | [10] |

| < 10.9% (using Fludrocortisone-d2) | [11] | |

| Accuracy/Recovery | 101.8% (using Fludrocortisone-d2) | [11] |

Table 2: Analyte and Internal Standard Recovery

| Compound | Mean % Recovery | Reference |

| Fludrocortisone Acetate | 81.26% | [9] |

| Fluticasone Propionate (as IS) | 86.98% | [9] |

Note: Recovery data for Fluticasone Propionate, another corticosteroid used as an IS, is included to demonstrate typical recovery percentages in such assays.

Caption: How the Internal Standard Corrects for Variability.

Conclusion

Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis.[1] this compound, by virtue of its near-identical physicochemical properties to the unlabeled analyte, serves as the ideal internal standard for the bioanalysis of Fludrocortisone. Its mechanism of action, rooted in the robust principles of isotope dilution mass spectrometry, effectively compensates for analytical variability, leading to reliable and reproducible data. A thorough understanding of its application and the associated experimental protocols is essential for its successful implementation in regulated and research environments.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. What is Fludrocortisone Acetate used for? [synapse.patsnap.com]

- 3. clinicaltrials.eu [clinicaltrials.eu]

- 4. medchemexpress.com [medchemexpress.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. researchgate.net [researchgate.net]

- 9. sciex.jp [sciex.jp]

- 10. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Stability of Fludrocortisone Acetate-d5 Powder: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Fludrocortisone (B194907) acetate-d5 powder. Fludrocortisone acetate (B1210297), a synthetic corticosteroid with potent mineralocorticoid activity, is used in the management of adrenocortical insufficiency. The deuterated form, Fludrocortisone acetate-d5, serves as a crucial internal standard in analytical and pharmacokinetic studies, demanding a thorough understanding of its stability profile to ensure accurate and reliable results. This guide synthesizes available data, outlines key experimental protocols for stability assessment, and provides visual representations of relevant biological pathways and experimental workflows.

Physicochemical Properties and Stability Profile

Fludrocortisone acetate is susceptible to degradation through several pathways, including hydrolysis, oxidation, and photodegradation. The stability of the powder form is critical for its storage, handling, and use in the preparation of analytical standards and formulations. While specific quantitative stability data for the deuterated this compound powder is not extensively published in the public domain, its role as a stable isotope-labeled internal standard suggests a high degree of chemical stability under recommended storage conditions.[1][2] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a kinetic isotope effect, often resulting in slower metabolic degradation and potentially increased chemical stability.[3]

General stability characteristics of the non-deuterated Fludrocortisone acetate powder indicate that it is a white or off-white crystalline powder that is insoluble in water.[4] It is sensitive to light and should be stored in light-resistant containers.[5]

Thermal Stability

Thermal stability is a critical parameter for determining appropriate storage and handling conditions. Studies on non-deuterated Fludrocortisone acetate in solution have shown significant degradation at elevated temperatures. For instance, solutions stored at 23°C showed considerable degradation over time, while those stored at 4°C were significantly more stable.[6][7]

Table 1: Stability of Fludrocortisone Acetate Solutions at Various Temperatures

| Formulation | Storage Temperature (°C) | Time to 90% Concentration (t90) | Reference |

| Solution from Tablets | 23 | 2 ± 1 days | [6][7] |

| Solution from Tablets | 4 | 22 ± 3 days | [6][7] |

| Solution from Powder | 23 | 11 ± 2 days | [6][7] |

| Solution from Powder | 4 | ≥ 60 days | [6][7] |

For the solid-state, thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques to assess thermal stability by identifying decomposition temperatures.[8][9][10]

Photostability

Exposure to light can induce photodegradation of corticosteroids. Forced degradation studies are essential to understand the photosensitivity of the molecule.[11][12][13][14][15] The International Council for Harmonisation (ICH) guideline Q1B provides a framework for photostability testing, recommending exposure to a minimum of 1.2 million lux hours of visible light and 200 watt-hours/square meter of UVA light.[13][14]

Hygroscopicity

The tendency of a powder to absorb atmospheric moisture, known as hygroscopicity, can significantly impact its physical and chemical stability, affecting powder flow, and dissolution.[16] The United States Pharmacopeia (USP) provides guidelines for hygroscopicity testing, which typically involves exposing the powder to controlled humidity conditions and measuring the weight gain.[]

Experimental Protocols for Stability Assessment

A robust stability testing program is essential to define the shelf-life and storage conditions for this compound powder. The following are detailed methodologies for key stability-indicating experiments.

Thermal Stability Analysis (TGA/DSC)

Objective: To determine the thermal decomposition profile of this compound powder.

Methodology:

-

Instrument: A simultaneous Thermogravimetric Analyzer with Differential Scanning Calorimetry (TGA-DSC) is used.

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound powder is placed in an aluminum or ceramic pan.

-

Experimental Conditions:

-

Temperature Program: The sample is heated at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 30°C to 400°C).

-

Atmosphere: The experiment is conducted under an inert nitrogen atmosphere (flow rate e.g., 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis: The TGA curve plots weight loss as a function of temperature, indicating the onset of decomposition. The DSC curve shows endothermic or exothermic events, such as melting and decomposition.

Photostability Testing (ICH Q1B)

Objective: To evaluate the intrinsic photostability of this compound powder.

Methodology:

-

Sample Preparation: A thin layer of the powder (not more than 3 mm thick) is placed in a chemically inert, transparent container. A dark control sample, wrapped in aluminum foil, is prepared in parallel.

-

Light Exposure: The samples are exposed to a light source that provides a standardized output similar to the D65/ID65 emission standard, delivering a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter.

-

Analysis: After exposure, the samples are visually inspected for any changes in appearance and assayed using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

-

Evaluation: The results from the light-exposed sample are compared with those of the dark control to differentiate between light-induced and thermally-induced degradation.

Hygroscopicity Testing (USP General Chapter <1241>)

Objective: To determine the moisture sorption properties of this compound powder.

Methodology:

-

Instrument: A dynamic vapor sorption (DVS) apparatus or a humidity-controlled chamber with a microbalance is used.

-

Sample Preparation: An accurately weighed sample of the powder is placed in the instrument.

-

Experimental Conditions: The sample is subjected to a pre-defined humidity program at a constant temperature (e.g., 25°C). The relative humidity (RH) is typically ramped up in steps (e.g., from 10% to 90% RH) and then ramped down to assess both sorption and desorption.

-

Data Analysis: The change in mass of the sample is recorded at each humidity step. A sorption-desorption isotherm is plotted to visualize the hygroscopic behavior.

Mechanism of Action: Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its physiological effects by acting as a potent agonist of the mineralocorticoid receptor (MR). The binding of Fludrocortisone to the MR initiates a signaling cascade that ultimately regulates gene expression, leading to changes in electrolyte and water balance.

Conclusion

Ensuring the physical and chemical stability of this compound powder is paramount for its reliable use as an internal standard in research and drug development. This guide has provided an overview of the key stability considerations, including thermal, photo, and moisture-induced degradation. The detailed experimental protocols, based on established regulatory guidelines, offer a framework for a comprehensive stability assessment. While specific quantitative data for the deuterated compound remains limited in public literature, the principles outlined here, in conjunction with the understanding of the stabilizing effects of deuteration, provide a robust foundation for ensuring the quality and integrity of this critical analytical reagent. Further in-house stability studies are recommended to establish a definitive shelf-life and optimal storage conditions for this compound powder.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. veeprho.com [veeprho.com]

- 3. benchchem.com [benchchem.com]

- 4. cdn.accentuate.io [cdn.accentuate.io]

- 5. spectrumchemical.com [spectrumchemical.com]

- 6. researchgate.net [researchgate.net]

- 7. Stability of fludrocortisone acetate solutions prepared from tablets and powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. azom.com [azom.com]

- 9. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 10. tsijournals.com [tsijournals.com]

- 11. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 12. jordilabs.com [jordilabs.com]

- 13. ema.europa.eu [ema.europa.eu]

- 14. ikev.org [ikev.org]

- 15. youtube.com [youtube.com]

- 16. pharmaquest.weebly.com [pharmaquest.weebly.com]

A Comprehensive Technical Guide to Fludrocortisone Acetate-d5 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Fludrocortisone acetate-d5, a deuterated analog of the synthetic corticosteroid Fludrocortisone. This guide is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in pharmacokinetic and metabolic studies, as well as for those investigating the mineralocorticoid receptor signaling pathway.

Introduction to Fludrocortisone and its Deuterated Analog

Fludrocortisone is a potent synthetic corticosteroid with significant mineralocorticoid and moderate glucocorticoid activity.[1][2] It is clinically used to treat conditions such as Addison's disease and salt-losing adrenogenital syndrome.[1] In a research context, Fludrocortisone is a valuable tool for studying the renin-angiotensin-aldosterone system (RAAS) and its effects on electrolyte balance and blood pressure.[3]

This compound is a stable isotope-labeled version of Fludrocortisone acetate (B1210297). The replacement of five hydrogen atoms with deuterium (B1214612) atoms results in a molecule with a higher mass, making it an ideal internal standard for mass spectrometry-based quantification of Fludrocortisone.[4][5] The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and improving the accuracy and precision of analytical methods.[6][7][8]

Suppliers of this compound

A number of chemical suppliers specialize in providing isotopically labeled compounds for research purposes. The following table summarizes some of the known suppliers of this compound. Researchers should contact the suppliers directly to obtain the most current certificate of analysis and pricing information.

| Supplier | Website | Notes |

| Veeprho | --INVALID-LINK-- | Offers Fludrocortisone-D5 and Fludrocortisone-D5 Acetate for research purposes.[4][9] |

| MedchemExpress | --INVALID-LINK-- | Provides this compound for research use only.[5] |

| LGC Standards | --INVALID-LINK-- | Supplies this compound major as a certified reference material.[10] |

| Cayman Chemical | --INVALID-LINK-- | Offers Fludrocortisone Acetate and may provide custom synthesis of the deuterated analog.[11] |

Synthesis and Quality Control

Synthesis of Fludrocortisone Acetate

The synthesis of Fludrocortisone acetate typically involves the fluorination of a hydrocortisone (B1673445) derivative. A common method involves the ring-opening of a 9β,11β-epoxide intermediate with a fluorine source, such as hydrogen fluoride (B91410) pyridine.[12][13]

While a specific synthesis protocol for this compound is not publicly available, it is likely produced by introducing deuterium atoms at specific, non-exchangeable positions on the steroid backbone or the acetate group during the synthesis process. The IUPAC name for one commercially available version is 2-((8S, 9R, 10S, 11S, 13S, 14S, 17R)-9-fluoro-11, 17-dihydroxy-10, 13-dimethyl-3-oxo-2, 3, 6, 7, 8, 9, 10, 11, 12, 13, 14, 15, 16, 17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl-2, 2, 4, 6, 6-d5)-2-oxoethyl acetate, indicating deuteration on the steroid ring.[9]

Quality Control Specifications

As a high-purity internal standard, this compound must meet stringent quality control specifications. While specific certificates of analysis should be obtained from the supplier, the following table outlines the typical quality control parameters for isotopically labeled internal standards.

| Parameter | Typical Specification | Analytical Method |

| Identity | Conforms to the structure of this compound | ¹H-NMR, ¹³C-NMR, Mass Spectrometry |

| Purity | ≥98% | HPLC, LC-MS |

| Isotopic Purity | ≥99% atom % D | Mass Spectrometry |

| Chemical Purity | ≤2% of unlabeled Fludrocortisone acetate | LC-MS/MS |

| Residual Solvents | Within acceptable limits (e.g., ICH guidelines) | GC-HS |

| Appearance | White to off-white solid | Visual Inspection |

Mechanism of Action: The Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its physiological effects by binding to and activating the mineralocorticoid receptor (MR), a member of the nuclear receptor superfamily.[2][14] The activation of the MR in target tissues, primarily the distal nephron of the kidney, leads to changes in gene expression that regulate ion and water transport.

Caption: Fludrocortisone signaling pathway in a renal epithelial cell.

The key steps in the mineralocorticoid receptor signaling pathway are:

-

Receptor Binding: Fludrocortisone, being lipophilic, diffuses across the cell membrane and binds to the inactive mineralocorticoid receptor, which is complexed with heat shock proteins (HSPs) in the cytoplasm.

-

Receptor Activation and Translocation: Upon ligand binding, the HSPs dissociate, and the activated MR translocates to the nucleus.

-

Gene Transcription: In the nucleus, the MR forms homodimers and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes.

-

Protein Synthesis: This binding initiates the transcription of genes encoding for aldosterone-induced proteins (AIPs), such as serum and glucocorticoid-regulated kinase 1 (SGK1).

-

Regulation of Ion Channels:

-

Epithelial Sodium Channel (ENaC): SGK1 phosphorylates and inhibits the E3 ubiquitin ligase Nedd4-2. This prevents the ubiquitination and degradation of the epithelial sodium channel (ENaC), leading to an increased number of active ENaC channels at the apical membrane. The result is increased sodium reabsorption from the urine.

-

Na+/K+-ATPase: Fludrocortisone also increases the synthesis and activity of the Na+/K+-ATPase pump on the basolateral membrane, which actively transports sodium out of the cell into the bloodstream and potassium into the cell.

-

Renal Outer Medullary Potassium Channel (ROMK): The increased intracellular potassium concentration, coupled with the electrical gradient established by sodium reabsorption, drives potassium secretion into the urine through the ROMK channel.

-

Experimental Protocols

This compound is primarily used as an internal standard in LC-MS/MS methods for the quantification of Fludrocortisone in biological matrices. The following is a generalized protocol based on published methods.

Quantification of Fludrocortisone in Human Plasma using LC-MS/MS

This protocol outlines the key steps for the extraction and analysis of Fludrocortisone from human plasma.

Caption: Experimental workflow for the quantification of Fludrocortisone in plasma.

Methodology:

-

Sample Preparation (Liquid-Liquid Extraction):

-

To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of this compound internal standard solution (e.g., 100 ng/mL in methanol).

-

Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 30% to 90% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Fludrocortisone: m/z 381.2 → 361.2

-

This compound: m/z 427.5 → 366.2

-

-

Collision Energy and other MS parameters: Optimize for the specific instrument used.

-

-

-

Data Analysis:

-

Quantify the concentration of Fludrocortisone in the plasma samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared in a similar biological matrix.

-

Quantitative Data from Published Methods

The following table summarizes key quantitative parameters from published LC-MS/MS methods for Fludrocortisone analysis.

| Parameter | Method 1 | Method 2 |

| Internal Standard | Fludrocortisone-d2 | Fludrocortisone-d5 |

| Linearity Range | 0.1 - 25 ng/mL | 40 - 3000 pg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 40 pg/mL |

| Intra-assay Precision (%RSD) | < 10.9% | 0.49 - 7.13% |

| Inter-assay Precision (%RSD) | < 10.9% | 0.83 - 5.87% |

| Recovery | ~101.8% | Not reported |

| Reference | Ribot et al. (2013) | Banda et al. (2015) |

Conclusion

This compound is an indispensable tool for researchers in the fields of pharmacology, endocrinology, and clinical chemistry. Its use as an internal standard in LC-MS/MS assays ensures the accurate and precise quantification of Fludrocortisone in complex biological matrices. A thorough understanding of its properties, the underlying mechanism of action of Fludrocortisone, and established analytical protocols are essential for obtaining reliable and reproducible research data. This guide provides a foundational resource for scientists and professionals working with this important deuterated compound.

References

- 1. Analytical & Isotopically Labeled Standards - Biochemicals - Research Products & Biochemicals | Szabo-Scandic [szabo-scandic.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. veeprho.com [veeprho.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 8. scispace.com [scispace.com]

- 9. veeprho.com [veeprho.com]

- 10. This compound major | LGC Standards [lgcstandards.com]

- 11. caymanchem.com [caymanchem.com]

- 12. Fludrocortisone acetate synthesis - chemicalbook [chemicalbook.com]

- 13. CN107915766A - A kind of preparation method of fludrocortison acetate - Google Patents [patents.google.com]

- 14. Mechanisms of Mineralocorticoid Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Therapeutic Drug Monitoring of Fludrocortisone using Fludrocortisone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fludrocortisone (B194907), a potent synthetic mineralocorticoid, is a cornerstone in the management of adrenocortical insufficiency, such as in Addison's disease, and salt-losing forms of congenital adrenal hyperplasia.[1][2] Its therapeutic effect is achieved by mimicking endogenous aldosterone, primarily acting on the kidneys to increase sodium reabsorption and potassium excretion.[3] Given its narrow therapeutic window and the potential for adverse effects such as hypertension, edema, and electrolyte imbalances with improper dosing, therapeutic drug monitoring (TDM) is crucial for optimizing patient outcomes.[4]

This document provides detailed application notes and protocols for the quantification of fludrocortisone in biological matrices, specifically human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard, Fludrocortisone acetate-d5, is highlighted to ensure accuracy and precision in bioanalytical assays.[5][6]

Mechanism of Action: Signaling Pathway

Fludrocortisone exerts its physiological effects by binding to the mineralocorticoid receptor (MR) in the cytoplasm of target cells.[1][7] This binding event initiates a conformational change in the receptor, leading to its translocation into the nucleus. Within the nucleus, the fludrocortisone-MR complex acts as a transcription factor, binding to specific DNA sequences known as hormone response elements (HREs). This interaction modulates the transcription of target genes, ultimately leading to the increased expression of proteins that regulate ion transport, such as the epithelial sodium channel (ENaC) and Na+/K+-ATPase.[1][3][5] The upregulation of these channels in the distal nephron of the kidney enhances sodium reabsorption and potassium secretion.[5]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Human plasma quantification of fludrocortisone using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry after low-dosage administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2024.sci-hub.se [2024.sci-hub.se]

- 4. sciex.jp [sciex.jp]

- 5. benchchem.com [benchchem.com]

- 6. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]

Application Notes and Protocols for Pharmacokinetic Study Design Using Fludrocortisone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for designing and conducting pharmacokinetic (PK) studies of fludrocortisone (B194907) acetate (B1210297), utilizing its deuterated analog, Fludrocortisone acetate-d5, as an internal standard for quantitative analysis. The protocols detailed below are intended to ensure accurate and reproducible results in a research setting.

Introduction

Fludrocortisone acetate is a synthetic corticosteroid with potent mineralocorticoid activity, used in the management of adrenocortical insufficiency (Addison's disease) and salt-losing adrenogenital syndrome.[1] A thorough understanding of its pharmacokinetic profile is crucial for optimizing therapeutic regimens. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative bioanalysis using mass spectrometry, as it corrects for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.[2][3][4]

Pharmacokinetic Profile of Fludrocortisone

Fludrocortisone acetate is rapidly and completely absorbed after oral administration.[5] It is then hydrolyzed to its active form, fludrocortisone. The drug is extensively bound to plasma proteins (70-80%), primarily albumin and corticosteroid-binding globulin.[5][6] Metabolism occurs mainly in the liver through hydrolysis, reduction, and oxidation, with the cytochrome P450 enzyme system, particularly CYP3A4, playing a significant role.[6] The resulting metabolites, such as 3-keto-fludrocortisone, and its tetrahydro and dihydro metabolites, are less potent than the parent drug.[6] Elimination of fludrocortisone and its metabolites occurs primarily through the kidneys.[1][6]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters of fludrocortisone in humans, compiled from various studies.

| Parameter | Value | Reference |

| Time to Maximum Concentration (Tmax) | 0.5 - 2 hours | [5][7] |

| Maximum Concentration (Cmax) | 0.0012 - 0.20 µg/L | [5] |

| Area Under the Curve (AUC₀₋∞) | 1.22 - 3.07 µg·h/L | [5] |

| Apparent Volume of Distribution (Vd) | 80 - 85 L | [5][7] |

| Plasma Clearance | 40.8 L/h | [5] |

| Plasma Half-life (t½) | 1.35 hours (plasma); 18-36 hours (biological) | [8][9] |

| Protein Binding | 70 - 80% | [5][6] |

Experimental Protocols

Protocol 1: Quantitative Analysis of Fludrocortisone in Human Plasma using LC-MS/MS with Fludrocortisone-d5 as an Internal Standard

This protocol describes a sensitive and robust method for the quantification of fludrocortisone in human plasma.

1. Materials and Reagents:

-

Fludrocortisone and Fludrocortisone-d5 standards

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC grade)

-

Ammonium (B1175870) formate (B1220265) (analytical grade)

-

tert-Butyl methyl ether (TBME) (HPLC grade)

-

Water (deionized or Milli-Q)

2. Sample Preparation (Liquid-Liquid Extraction): [2][3]

-

Thaw plasma samples at room temperature.

-

To 200 µL of plasma in a polypropylene (B1209903) tube, add 25 µL of Fludrocortisone-d5 internal standard (IS) working solution (concentration to be optimized, e.g., 1000 pg/mL in 50% methanol).

-

Vortex for 10 seconds.

-

Add 2.5 mL of tert-butyl methyl ether (TBME).

-

Vortex for 10 minutes.

-

Centrifuge at 4000 rpm for 10 minutes at 4°C.

-

Transfer the upper organic layer (approximately 2.0 mL) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions: [2][3]

-

Liquid Chromatography (LC):

-

Column: Chromolith RP18e (or equivalent)

-

Mobile Phase: Acetonitrile and 2 mM ammonium formate (70:30, v/v)

-

Flow Rate: 0.7 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

Precursor → Product Ion Transitions:

-

Optimize other MS parameters (e.g., collision energy, declustering potential) for maximum signal intensity.

-

4. Calibration and Quality Control:

-

Prepare calibration standards and quality control (QC) samples by spiking known concentrations of fludrocortisone into blank human plasma.

-

The calibration range should encompass the expected concentrations in the study samples (e.g., 40-3000 pg/mL).[2]

-

Analyze calibration standards and QC samples along with the unknown samples to ensure the accuracy and precision of the assay.

Protocol 2: Pharmacokinetic Study Design

1. Study Population:

-

Enroll healthy male and non-pregnant, non-lactating female subjects.

-

Obtain informed consent from all participants.

-

Conduct a thorough medical screening to ensure subjects meet the inclusion/exclusion criteria.

2. Study Design:

-

A single-dose, open-label, two-way crossover design is recommended.

-

Administer a single oral dose of fludrocortisone acetate (e.g., 0.1 mg tablet).

-

A washout period of at least 7-10 half-lives should be maintained between study periods.

3. Blood Sampling:

-

Collect venous blood samples into tubes containing an appropriate anticoagulant (e.g., K₂EDTA) at the following time points: pre-dose (0 h), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 36 hours post-dose.

-

Immediately centrifuge the blood samples (e.g., 3000 rpm for 10 minutes at 4°C) to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

4. Data Analysis:

-

Calculate the plasma concentrations of fludrocortisone at each time point using the validated LC-MS/MS method.

-

Use non-compartmental analysis to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC₀₋t, AUC₀₋∞, t½, Vd, and clearance.

Visualizations

Signaling Pathway of Fludrocortisone

Caption: Signaling pathway of Fludrocortisone in a target cell.

Experimental Workflow for Pharmacokinetic Analysis

Caption: Experimental workflow for a pharmacokinetic study of Fludrocortisone.

Metabolic Pathway of Fludrocortisone

Caption: Simplified metabolic pathway of Fludrocortisone.

References

- 1. What is the mechanism of Fludrocortisone Acetate? [synapse.patsnap.com]

- 2. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application. | Semantic Scholar [semanticscholar.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. longdom.org [longdom.org]

- 7. Fludrocortisone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medsafe.govt.nz [medsafe.govt.nz]

Application Note: High-Throughput Quantification of Mineralocorticoid Receptor Modulators Using Fludrocortisone Acetate-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic candidates. Following primary screening, hit compounds must undergo rigorous validation and characterization, often requiring precise quantification in biological matrices. This process is critical for establishing structure-activity relationships (SAR), determining pharmacokinetic profiles, and prioritizing lead compounds.

Fludrocortisone (B194907) is a potent synthetic corticosteroid with high mineralocorticoid activity, primarily mediating its effects through the mineralocorticoid receptor (MR).[1] Its deuterated analog, Fludrocortisone acetate-d5, serves as an ideal internal standard for the high-throughput quantitative analysis of fludrocortisone and other structurally related mineralocorticoid receptor modulators using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is essential for robust and reliable bioanalysis, as it effectively corrects for variability in sample preparation, matrix effects, and instrument response.[2]

This document provides detailed protocols for the use of this compound as an internal standard in a high-throughput LC-MS/MS workflow for the quantification of mineralocorticoid receptor modulators, applicable to hit-to-lead campaigns and pharmacokinetic studies.

Mineralocorticoid Receptor Signaling Pathway

Fludrocortisone exerts its biological effects by acting as an agonist of the mineralocorticoid receptor (MR). In its inactive state, the MR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Upon ligand binding, the receptor undergoes a conformational change, dissociates from the HSPs, and translocates to the nucleus. Inside the nucleus, the ligand-receptor complex dimerizes and binds to specific DNA sequences known as hormone response elements (HREs) in the promoter regions of target genes, thereby modulating their transcription.[1][3] This signaling cascade ultimately regulates ion and water transport, playing a critical role in blood pressure regulation and electrolyte balance.[1]

High-Throughput Screening and Hit Validation Workflow

The quantification of active compounds is a critical step in the hit validation and lead optimization phase of a high-throughput screening campaign. After primary screening identifies initial "hits," a series of secondary and orthogonal assays are employed to confirm activity, determine potency (e.g., IC50 or EC50), and eliminate false positives.[4][5] High-throughput bioanalytical methods, such as LC-MS/MS with a deuterated internal standard, are essential for accurately measuring compound concentrations in these assays, particularly for cell-based and pharmacokinetic studies.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)

This protocol is adapted for the extraction of fludrocortisone from human plasma and is suitable for high-throughput applications in 96-well plate format.[6][7]

Materials:

-

Human plasma samples containing the analyte.

-

This compound internal standard (IS) working solution.

-

tert-Butyl methyl ether (HPLC grade).

-

Milli-Q water.

-

Microcentrifuge tubes or 96-well deep-well plates.

-

Vortex mixer and centrifuge.

-

Nitrogen evaporator.

-

Reconstitution solution (e.g., 50:50 Acetonitrile:Water).

Protocol:

-

To 250 µL of plasma sample in a microcentrifuge tube, add the appropriate volume of this compound IS working solution.

-

Vortex mix for 10-15 seconds.

-

Add 1 mL of tert-butyl methyl ether.

-

Vortex mix vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Transfer the upper organic layer to a clean tube or well.

-

Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

-

Reconstitute the dried residue in 100 µL of reconstitution solution.

-

Vortex mix and transfer to an autosampler vial or plate for LC-MS/MS analysis.

UHPLC-MS/MS Analysis

This method provides a sensitive and selective quantification of fludrocortisone using Fludrocortisone-d5 as an internal standard.[6]

Instrumentation:

-

UHPLC system coupled with a triple quadrupole mass spectrometer.

-

Chromatographic Column: Chromolith RP18e or equivalent.

LC Parameters:

-

Mobile Phase A: 2 mM Ammonium Formate in water.

-

Mobile Phase B: Acetonitrile.

-

Flow Rate: 0.7 mL/min.

-

Gradient: Isocratic (e.g., 70:30 v/v Mobile Phase B:Mobile Phase A).

-

Injection Volume: 5-10 µL.

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

Data Presentation

Table 1: Mass Spectrometry Parameters for Fludrocortisone and Fludrocortisone-d5

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |

| Fludrocortisone | 381.2 | 343.2 | ESI+ | [6] |

| Fludrocortisone-d5 (IS) | 386.2 | 348.4 | ESI+ | [6] |

Table 2: Method Validation Summary for Fludrocortisone Quantification

| Parameter | Result | Reference |

| Linear Range | 40 - 3000 pg/mL | [6] |

| Intra-day Precision (%RSD) | 0.49 - 7.13% | [6] |

| Inter-day Precision (%RSD) | 0.83 - 5.87% | [6] |

| Analyte Recovery | 81.26% | [8] |

Conclusion

This compound is a highly effective internal standard for the high-throughput quantification of fludrocortisone and related mineralocorticoid receptor modulators in biological matrices. The presented LC-MS/MS method offers high sensitivity, selectivity, and reproducibility, making it an invaluable tool for researchers in drug discovery and development. By enabling accurate and precise quantification, this methodology supports critical decision-making throughout the hit-to-lead process, from dose-response analysis to pharmacokinetic profiling, ultimately accelerating the identification of promising new therapeutic agents.

References

- 1. Mineralocorticoid receptor - Wikipedia [en.wikipedia.org]

- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 3. droracle.ai [droracle.ai]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. A highly sensitive method for the quantification of fludrocortisone in human plasma using ultra-high-performance liquid chromatography tandem mass spectrometry and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. sciex.jp [sciex.jp]

Application Notes and Protocols: Fludrocortisone Acetate-d5 in Pediatric Adrenal Insufficiency Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Fludrocortisone (B194907) acetate-d5, primarily as an internal standard, for the accurate quantification of fludrocortisone in biological matrices, with a specific focus on pediatric adrenal insufficiency. This document includes detailed experimental protocols, data presentation, and workflow diagrams to support research and drug development in this critical area.

Introduction

Fludrocortisone acetate (B1210297) is a synthetic corticosteroid with potent mineralocorticoid activity, essential for managing adrenal insufficiency in pediatric patients, including those with congenital adrenal hyperplasia (CAH).[1] Accurate monitoring of fludrocortisone levels is crucial to ensure therapeutic efficacy and prevent adverse effects such as hypertension, hypokalemia, and growth suppression.[1][2] Stable isotope-labeled internal standards, such as Fludrocortisone acetate-d5, are critical for developing highly sensitive and specific bioanalytical methods using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods enable precise pharmacokinetic and therapeutic drug monitoring studies in the pediatric population.

Application: Bioanalytical Quantification

This compound serves as an ideal internal standard for the quantification of fludrocortisone in plasma and saliva. Its physicochemical properties are nearly identical to the unlabeled drug, ensuring similar behavior during sample preparation and chromatographic separation. The mass difference allows for distinct detection by the mass spectrometer, correcting for variability in sample processing and instrument response.

Quantitative Data Summary

The following tables summarize the key parameters of a validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of fludrocortisone in human plasma using Fludrocortisone-d5 as an internal standard. While this detailed validation was performed in adults, similar LC-MS/MS methodologies are employed in pediatric studies.

Table 1: UHPLC-MS/MS Method Parameters for Fludrocortisone Quantification

| Parameter | Value |

| Analytical Method | UHPLC-MS/MS |

| Internal Standard | Fludrocortisone-d5 |

| Matrix | Human Plasma |

| Extraction Method | Liquid-Liquid Extraction |

| Chromatographic Column | Chromolith RP18e |

| Mobile Phase | Acetonitrile (B52724) and 2 mM ammonium (B1175870) formate (B1220265) (70:30, v/v) |

| Flow Rate | 0.7 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive |